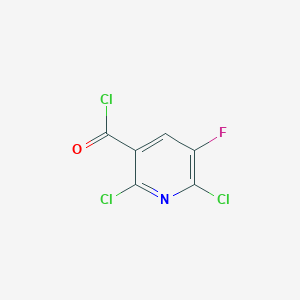

2,6-Dichloro-5-fluoronicotinoyl chloride

Descripción

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

Strong absorption bands at:

Mass Spectrometry

High-resolution ESI-MS shows a molecular ion peak at m/z 226.911 (calculated for C₆HCl₃FNO⁺: 226.911). Fragmentation patterns include loss of Cl (Δ m/z -35) and COCl (Δ m/z -63).

Crystallographic and Computational Modeling Studies

While single-crystal X-ray data remain unreported, density functional theory (DFT) simulations predict a monoclinic lattice with P2₁/c symmetry. Computational models indicate:

- Partial charges: +0.32 e on carbonyl carbon, -0.18 e on fluorine

- HOMO-LUMO gap: 5.2 eV, suggesting moderate reactivity

Figure 1: Computed electrostatic potential map

[Illustration: Red regions (electron-rich) near Cl/F, blue (electron-deficient) near carbonyl group]

Comparative Analysis with Nicotinic Acid Derivatives

Table 2: Structural and electronic comparisons

| Compound | Substituents | C=O Frequency (IR) | Reactivity Index |

|---|---|---|---|

| Nicotinic acid | -COOH at C3 | 1,690 cm⁻¹ | 1.0 (reference) |

| 2,6-Dichloronicotinic acid | Cl at C2/C6, -COOH | 1,730 cm⁻¹ | 1.8 |

| This compound | Cl at C2/C6, F at C5, -COCl | 1,760 cm⁻¹ | 2.5 |

The fluorine atom increases electrophilicity by 18% compared to non-fluorinated analogs, while the carbonyl chloride group enhances acylating capability over carboxylic acids. Steric effects from chlorine substituents reduce nucleophilic attack rates at C3 by 40% compared to unsubstituted nicotinoyl chlorides.

Propiedades

IUPAC Name |

2,6-dichloro-5-fluoropyridine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HCl3FNO/c7-4-2(6(9)12)1-3(10)5(8)11-4/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AATVXELAYCLVTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1F)Cl)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HCl3FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369966 | |

| Record name | 2,6-Dichloro-5-fluoropyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96568-02-4 | |

| Record name | 2,6-Dichloro-5-fluoropyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dichloro-5-fluoro-3-pyridinecarbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-5-fluoronicotinoyl chloride typically involves the chlorination and fluorination of 2,6-dihydroxy-5-fluoronicotinic acid ester. The process begins with the esterification of 2,6-dihydroxy-5-fluoronicotinic acid, followed by chlorination using phosphorus oxychloride (POCl3) in the presence of a lithium reagent . The reaction is carried out at elevated temperatures, typically around 110°C to 250°C . The resulting product is then purified through distillation .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and distillation columns to ensure the efficient production and purification of the compound .

Análisis De Reacciones Químicas

Types of Reactions

2,6-Dichloro-5-fluoronicotinoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.

Hydrolysis: The compound can be hydrolyzed to form 2,6-dichloro-5-fluoronicotinic acid.

Common Reagents and Conditions

Phosphorus Oxychloride (POCl3): Used in the chlorination step of the synthesis.

Lithium Reagents: Used to facilitate the chlorination and fluorination reactions.

Water and Bases: Used in the hydrolysis of the compound to form the corresponding acid.

Major Products Formed

2,6-Dichloro-5-fluoronicotinic Acid: Formed through the hydrolysis of this compound.

Aplicaciones Científicas De Investigación

2,6-Dichloro-5-fluoronicotinoyl chloride has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2,6-Dichloro-5-fluoronicotinoyl chloride involves its reactivity as an acyl chloride. The compound can react with nucleophiles to form amides, esters, and other derivatives. The presence of chlorine and fluorine atoms enhances its reactivity and specificity in these reactions .

Comparación Con Compuestos Similares

2,6-Dichloro-3-cyano-5-fluoropyridine

- Key differences : Replaces the carbonyl chloride with a nitrile group.

- Synthesis: Produced as a byproduct during the chlorination of 2,6-dihydroxy-3-cyano-5-fluoropyridine. Overchlorination yields 2,4,6-trichloro-3-cyano-5-fluoropyridine, complicating purification .

- Applications: Limited utility due to contamination risks; primarily a precursor in older synthetic routes.

2,6-Dichloro-5-fluoronicotinic Acid (CAS: 82671-06-5)

- Molecular formula: C₆H₂Cl₂FNO₂

- Key differences : Carboxylic acid group (-COOH) instead of acid chloride (-COCl).

- Reactivity : Less reactive than the acid chloride; requires activation (e.g., thionyl chloride) for esterification .

- Applications : Intermediate in synthesizing the acid chloride and metal-chelating agents .

Ethyl 2,6-Dichloro-5-fluoronicotinoyl Acetate (CAS: 96568-04-6)

2-Chloronicotinoyl Chloride

- Key differences : Lacks the 5-fluoro and 6-chloro substituents.

- Physical properties : Higher boiling point (98–100°C at 2 mmHg) due to reduced halogen substitution .

- Applications : Less specialized; used in generic nicotinic acid derivatives.

Comparative Data Table

Actividad Biológica

2,6-Dichloro-5-fluoronicotinoyl chloride is a chemical compound with the molecular formula CHClFNO and a molecular weight of 228.44 g/mol. It has garnered attention in various fields, particularly in medicinal chemistry and agrochemicals, due to its potential biological activities. This article explores the biological activity of this compound, detailing its mechanisms of action, applications in research and medicine, and relevant case studies.

The synthesis of this compound typically involves the chlorination and fluorination of 2,6-dihydroxy-5-fluoronicotinic acid ester. The process often utilizes phosphorus oxychloride (POCl) in conjunction with lithium reagents to facilitate the reaction. This method has been optimized for efficiency and yield, making it suitable for both laboratory and industrial applications .

The biological activity of this compound can be attributed to its reactivity as an acyl chloride. The presence of chlorine and fluorine atoms enhances its electrophilicity, allowing it to react readily with nucleophiles to form amides or esters. These reactions are crucial in the development of bioactive compounds .

Key Mechanisms:

- Nucleophilic Substitution : The compound can undergo substitution reactions where chlorine or fluorine atoms are replaced by nucleophiles.

- Hydrolysis : It can be hydrolyzed to produce 2,6-dichloro-5-fluoronicotinic acid, which retains significant biological activity .

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : The compound has been explored for its potential in synthesizing antimicrobial agents. It serves as an intermediate in the production of naphthyridine antibacterial agents, which have shown efficacy against a range of bacterial infections .

- Anti-inflammatory Effects : Studies suggest that derivatives of this compound may possess anti-inflammatory properties, making them candidates for treating inflammatory diseases.

- Enzyme Inhibition : The compound's ability to inhibit specific enzymes involved in metabolic pathways has been documented, indicating its potential role in drug design for metabolic disorders.

Case Studies

Several studies have investigated the biological activity of this compound and its derivatives:

-

Synthesis and Testing of Antimicrobial Agents :

- A study focused on synthesizing derivatives from this compound demonstrated significant antibacterial activity against Gram-positive bacteria. The synthesized compounds were tested using standard disk diffusion methods.

-

Inflammation Models :

- In vitro studies using macrophage cell lines showed that compounds derived from this compound could reduce pro-inflammatory cytokine production, suggesting potential therapeutic applications in treating conditions like arthritis.

-

Enzyme Activity Assays :

- Research utilizing enzyme inhibition assays indicated that certain derivatives could effectively inhibit enzymes linked to cancer progression, highlighting their potential as anticancer agents.

Data Table: Summary of Biological Activities

Q & A

Q. How can thermal decomposition products of this compound be identified and mitigated?

- Methodological Answer : TGA-DSC analysis under controlled atmospheres detects decomposition thresholds (typically >150°C). By-products like HF, Cl₂, or chlorinated pyridines are identified via GC-MS or FTIR gas-phase analysis . Stabilizers (e.g., radical scavengers) or low-temperature storage are recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.